Silymarin

Catalog No.
S543196
CAS No.
65666-07-1
M.F
C25H22O10
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silymarin

CAS Number

65666-07-1

Product Name

Silymarin

IUPAC Name

3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3

InChI Key

SEBFKMXJBCUCAI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2,3 Dehydrosilybin, 2,3-dehydrosilybin, Alepa forte, Alepa-forte, Ardeyhepan, Cefasilymarin, durasilymarin, Hepa loges, Hepa Merz Sil, hepa-loges, Hepa-Merz Sil, HepaBesch, Hepar Pasc, Hepar-Pasc, Heparsyx, Heplant, Lagosa, legalon forte, silibin, silibinin, Silibinin A, Silibinin B, silybin, silybin A, silybin B, silybinin

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

The exact mass of the compound Silymarin is 482.1213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Flavonolignans - Silymarin. It belongs to the ontological category of flavonolignan in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Silymarin (CAS 65666-07-1) is a standardized polyphenolic flavonolignan complex extracted from Silybum marianum, consisting primarily of silybin (silibinin A and B), isosilybin, silychristin, and silydianin [1]. In pharmaceutical and nutraceutical procurement, it serves as the critical intermediate between highly variable crude botanical extracts and highly unstable purified single-molecule isolates[2]. While notoriously hydrophobic and classified as a BCS Class II/IV compound, standardized silymarin (typically containing 70-80% flavonolignans) is the preferred baseline active pharmaceutical ingredient (API) for developing advanced delivery systems—such as solid dispersions, phytosomes, and nanoemulsions—due to its established synergistic bioactivity and predictable analytical profile[3].

Substituting standardized silymarin with crude milk thistle extract introduces severe matrix effects and batch-to-batch pharmacokinetic variability, leading to non-reproducible Cmax and Tmax values in clinical models [1]. Conversely, procuring pure silybin isolates under the assumption of higher potency often fails in practical formulation; pure silybin lacks the inherent stabilizing matrix of the silymarin complex, rendering it highly susceptible to rapid degradation in physiological pH and biological fluids [2]. Therefore, standardized silymarin is uniquely positioned to offer the necessary chemical stability while maintaining the synergistic bioactivity required for downstream therapeutic development[3].

Chemical Stability in Physiological Buffers and Biological Fluids

Pure silybin isolates suffer from severe instability when exposed to physiological conditions. Studies comparing pure silybin to the silymarin complex demonstrate that pure silybin degrades rapidly in pH 1.0–7.8 buffers and undergoes severe metabolism in plasma, intestinal fluid, and liver homogenates[1]. In contrast, silybin contained within the silymarin complex remains highly stable across these same biological media, as the co-occurring flavonolignans provide a critical auto-stabilizing effect [1].

Evidence DimensionChemical stability and metabolic resistance
Target Compound DataSilybin remains stable across pH 1.0–7.8 buffers and biological fluids when part of the silymarin complex.
Comparator Or BaselinePure silybin exhibits severe instability and rapid metabolism in identical physiological media.
Quantified DifferenceSilymarin provides a stabilizing matrix that prevents the rapid degradation seen in pure silybin isolates.
ConditionsIn vitro stability testing in pH 1.0–7.8 buffers, plasma, intestinal fluid, and liver homogenates.

Buyers developing oral formulations must prioritize silymarin over pure silybin to prevent premature degradation of the active pharmaceutical ingredient in the gastrointestinal tract.

Sustained Antioxidant Capacity and Synergistic Neuroprotection

While pure silibinin initially shows high superoxide anion (O2*-) scavenging activity, its efficacy decays rapidly. Over a 24-hour period, the antioxidant activity of pure silibinin decreases dramatically, whereas the silymarin complex maintains a stable and sustained scavenging capacity (IC50 ~ 210 µg/mL at 24h) [1]. This sustained activity translates to superior overall protection against H2O2-induced oxidative stress and apoptosis in PC12 cell models compared to the rapidly decaying pure isolate[1].

Evidence DimensionSuperoxide anion (O2*-) scavenging longevity over 24 hours
Target Compound DataMaintains stable antioxidant activity (IC50 ~ 210 µg/mL at 24h).
Comparator Or BaselinePure silibinin's antioxidant activity decreases dramatically over the same 24-hour period.
Quantified DifferenceSilymarin demonstrates significantly prolonged radical scavenging compared to the rapidly decaying pure isolate.
ConditionsPC12 cell cultures exposed to H2O2-induced oxidative stress over 24 hours.

For applications requiring sustained oxidative stress mitigation, the complete silymarin complex offers functional longevity that pure silibinin cannot match.

Pharmacokinetic Reproducibility vs. Crude Botanical Extracts

The use of unstandardized crude milk thistle extracts results in extremely high variability in in vivo Cmax and Tmax values due to fluctuating ratios of silybin A and B isomers[1]. Procuring standardized silymarin (70-80% flavonolignans) eliminates this extreme dosing unpredictability, providing a reliable baseline oral bioavailability (e.g., ~0.73% in rat plasma) that is essential for precise formulation scaling and regulatory compliance [1].

Evidence DimensionPharmacokinetic variability (Cmax and Tmax)
Target Compound DataProvides predictable baseline pharmacokinetics suitable for precise formulation scaling.
Comparator Or BaselineCrude extracts exhibit extremely high variability in Cmax and Tmax due to uncontrolled isomer concentrations.
Quantified DifferenceStandardized silymarin eliminates the extreme dosing unpredictability inherent to crude botanical extracts.
ConditionsIn vivo pharmacokinetic tracking of oral administration.

Procurement of standardized silymarin is mandatory for R&D and manufacturing to avoid regulatory and clinical failures caused by batch-to-batch botanical variance.

Responsiveness to Solid Dispersion Solubility Enhancement

Although raw silymarin is notoriously hydrophobic, it serves as a highly responsive API for advanced formulation techniques. When processed into a solid dispersion with D-α-tocopherol polyethylene glycol 1000 succinate (TPGS), silymarin achieves a 23-fold increase in aqueous solubility and a 4.6-fold increase in absorptive intestinal permeability compared to the unformulated powder [1]. Furthermore, this formulation reduces the intestinal efflux ratio from 5.5 to 0.6, driving a 3.7-fold increase in plasma AUC during repeated administration [1].

Evidence DimensionAqueous solubility and intestinal permeability
Target Compound Data23-fold increase in silybin solubility; 4.6-fold increase in absorptive permeability; efflux ratio reduced to 0.6.
Comparator Or BaselineUnformulated silymarin powder with poor water solubility (<50 µg/mL) and high intestinal efflux ratio (5.5).
Quantified DifferenceAdvanced formulation yields a 23x solubility boost and an 89% reduction in efflux ratio, driving a 3.7-fold increase in plasma AUC.
ConditionsSilymarin-TPGS solid dispersion in APAP-induced hepatotoxic rat models.

Demonstrates that standardized silymarin is a highly processable API precursor that responds exceptionally well to modern bioavailability-enhancing platforms.

Development of Advanced Solid Dispersion Hepatoprotectants

Because standardized silymarin responds exceptionally well to solubility enhancement techniques—yielding up to a 23-fold increase in solubility and an 89% reduction in efflux ratio when formulated with TPGS—it is the ideal API precursor for developing high-bioavailability oral therapeutics for liver disorders[1].

Formulation of Sustained-Release Neuroprotective Agents

Leveraging the compound's ability to maintain stable superoxide anion scavenging activity over 24 hours, silymarin is highly suited for neuroprotective formulations where pure silibinin would degrade too rapidly to provide sustained oxidative stress mitigation [2].

Gastrointestinal-Stable Oral Supplements

The inherent auto-stabilizing matrix of the silymarin complex prevents the rapid degradation seen in pure silybin isolates across pH 1.0–7.8 buffers, making it the preferred choice for oral supplements that must survive the gastrointestinal tract without premature metabolism [3].

Standardized Reference Material for Pharmacokinetic Assays

By eliminating the extreme Cmax and Tmax variability associated with crude botanical extracts, standardized silymarin (70-80% flavonolignans) serves as a reliable, reproducible baseline material for preclinical pharmacokinetic modeling and regulatory testing [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

482.12129689 Da

Monoisotopic Mass

482.12129689 Da

Heavy Atom Count

35

Appearance

Solid powder

Melting Point

167 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

853OHH1429

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Drug Indication

Currently being tested as a treatment of severe intoxications with hepatotoxic substances, such as death cap (Amanita phalloides) poisoning.

Livertox Summary

Milk thistle is an annual or biennial herb native to the Mediterranean region, which has been used for centuries as a food and as a medicinal herb for treatment of liver conditions. Milk thistle has not been implicated in causing liver injury and is still used widely as a liver tonic in patients with acute and chronic liver diseases.

Drug Classes

Herbal and Dietary Supplements

Therapeutic Uses

EXPL THER The 2008 Hepatitis C Antiviral Long-Term Treatment Against Cirrhosis (HALT-C) study, sponsored by the National Institutes of Health (NIH), found that hepatitis C patients who used silymarin had fewer and milder symptoms of liver disease and somewhat better quality of life but no change in virus activity or liver inflammation.
EXPL THER A 2012 clinical trial, cofunded by NCCAM and the National Institute of Diabetes and Digestive and Kidney Diseases, showed that two higher-than-usual doses of silymarin were no better than placebo for chronic hepatitis C in people who had not responded to standard antiviral treatment.
EXPL THER ...laboratory studies suggested that milk thistle may benefit the liver by protecting and promoting the growth of liver cells, fighting oxidation (a chemical process that can damage cells), and inhibiting inflammation. However, results from small clinical trials of milk thistle for liver diseases have been mixed, and two rigorously designed studies found no benefit.
EXPL THER Silymarin has been used in pregnant women who have a bile blockage in the liver, with no toxic effects to the patient or fetus. Silymarin have also been given to children intravenously for mushroom poisoning.
For more Therapeutic Uses (Complete) data for Milk Thistle Extract (16 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

ATC Code

A - Alimentary tract and metabolism
A05 - Bile and liver therapy
A05B - Liver therapy, lipotropics
A05BA - Liver therapy
A05BA03 - Silymarin

Pictograms

Health Hazard

Health Hazard

Other CAS

142797-34-0
65666-07-1

Metabolism Metabolites

Silybin has known human metabolites that include O-demethylated-silybin.

Associated Chemicals

Silymarin; 65666-07-1

Wikipedia

Silibinin

Drug Warnings

Milk thistle may lower blood sugar levels. People with diabetes or hypoglycemia, or people taking drugs or supplements that affect blood sugar levels, should use caution.
Milk thistle can produce allergic reactions, which tend to be more common among people who are allergic to plants in the same family (for example, ragweed, chrysanthemum, marigold, and daisy).
In clinical trials, milk thistle appears to be well tolerated in recommended doses. Occasionally, people report various gastrointestinal side effects.

Use Classification

Cosmetics -> Skin conditioning

Methods of Manufacturing

Milk thistle products may be prepared by extraction with ethyl acetate; other manufacturers use ethyl alcohol extraction. The milk thistle extract used in the /NTP/ studies was prepared from an ethanol/water extract.
Silymarin, which can be extracted from the seeds (fruit) of the milk thistle plant, is believed to be the biologically active part of the herb. The seeds are used to prepare capsules, extracts, powders, and tinctures

General Manufacturing Information

Silybum marianum contains flavonolignans, termed silymarin (SM), that are therapeutic agents for many inflammation-based diseases including atherosclerosis. Oxidation of human low-density lipoprotein was induced by CuSO4 or J774 macrophage cells and measured by the formation of thiobarbituric acid reactive substances (TBARS). SM was extracted by pressurized hot water (PHWE) or ethanol, and the effects of these extracts on TBARS formation were evaluated in comparison with those of SM preparations made from blending masses of individual flavonolignan standards in ratios identical to those of the water and ethanol extracts. Ethanol-extracted SM and its blended counterpart inhibited the generation of TBARS by 82% and 43%, respectively, at 150 umol/L doses. TBARS levels in the presence of 150 umol/L of the PHWE and its blended SM counterpart were reduced by 84% and 38%, respectively. Extracts from milk thistle fruit displayed higher protective effects than blended SM solutions of the same concentration with an identical compositional makeup. The appearance of degradation peaks in the water extract did not create any cytotoxic effects. Results of this study confirm that PHWE can be used to extract flavonolignans from milk thistle and that these extracts may possess therapeutic potential different from or beyond that of traditional organic solvent preparations.
The medicinal ingredient found in milk thistle is silymarin, an extract of milk thistle seeds. It is an antioxidant that protects against cell damage. Silymarin contains 4 compounds: silybin (the most active), isosilybin, silychristin, and silydianin. Most research has studied silymarin or its major compound silybin, instead of the plant in its whole form.

Storage Conditions

Store protected from light.

Interactions

When silybin was given iv to humans within 48 hours of ingesting death cap mushroom, it effectively prevented fatalities.
Pretreatment with silymarin and silybin gives 100% protection against mushroom poisoning in experimental animals.
Antagonizes phentolamine and yohimbine.
Milk thistle (Silybum marianum) has been used in humans for the treatment of liver disease because of its antioxidant properties and its ability to stabilize cell membranes and regulate cell permeability. To investigate possible hepatoprotective effects in birds, standardized extracts (80%) of silymarin from milk thistle were tested in white Carneaux pigeons (Columba livia). Pigeons were separated into 3 groups and fed diets formulated to provide milk thistle at a level of 0, 10, or 100 mg/kg body weight per day. After acclimation, the birds were challenged with B1 aflatoxin (3 mg/kg body weight for 2 consecutive days) by oral gavage. Liver function then was assessed by hematologic testing and plasma biochemical analysis, liver histopathology, and hepatobiliary scintigraphy. Results of histopathology and hepatobiliary scintigraphy showed no protective effects from milk-thistle administration. Aflatoxin challenge resulted in hepatic inflammation and necrosis, biliary-duct hyperplasia, and lymphocyte infiltration. All hepatobiliary scintigraphy elements increased significantly after aflatoxin challenge. Bile acid levels and plasma enzyme concentrations of aspartate aminotransferase, lactate dehydrogenase, alanine aminotransferase, and creatine phosphokinase all increased after aflatoxin exposure and were mostly unchanged with consumption of milk thistle. Only birds fed 10 mg/kg body weight milk thistle showed significant reductions in lactate dehydrogenase, alanine aminotransferase, and creatine phosphokinase concentrations after aflatoxin exposure. Our results show that consumption of milk thistle is not associated with hepatoprotective effects against acute B1 aflatoxin exposure in pigeons.
For more Interactions (Complete) data for Milk Thistle Extract (24 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Mastron JK, Siveen KS, Sethi G, Bishayee A. Silymarin and hepatocellular carcinoma: a systematic, comprehensive, and critical review. Anticancer Drugs. 2015 Jun;26(5):475-86. doi: 10.1097/CAD.0000000000000211. Review. PubMed PMID: 25603021.
2: Yurtcu E, Darcansoy Iseri O, Iffet Sahin F. Effects of silymarin and silymarin-doxorubicin applications on telomerase activity of human hepatocellular carcinoma cell line HepG2. J BUON. 2015 Mar-Apr;20(2):555-61. PubMed PMID: 26011349.
3: Pérez-H J, Carrillo-S C, García E, Ruiz-Mar G, Pérez-Tamayo R, Chavarría A. Neuroprotective effect of silymarin in a MPTP mouse model of Parkinson's disease. Toxicology. 2014 May 7;319:38-43. doi: 10.1016/j.tox.2014.02.009. Epub 2014 Mar 4. PubMed PMID: 24607817.
4: Zholobenko A, Modriansky M. Silymarin and its constituents in cardiac preconditioning. Fitoterapia. 2014 Sep;97:122-32. doi: 10.1016/j.fitote.2014.05.016. Epub 2014 May 29. Review. PubMed PMID: 24879900.
5: Keshavarz Afshar R, Chaichi MR, Ansari Jovini M, Jahanzad E, Hashemi M. Accumulation of silymarin in milk thistle seeds under drought stress. Planta. 2015 Sep;242(3):539-43. doi: 10.1007/s00425-015-2265-9. Epub 2015 Feb 24. PubMed PMID: 25708739.
6: Li D, Xu D, Wang T, Shen Y, Guo S, Zhang X, Guo L, Li X, Liu L, Wen F. Silymarin attenuates airway inflammation induced by cigarette smoke in mice. Inflammation. 2015 Apr;38(2):871-8. doi: 10.1007/s10753-014-9996-9. PubMed PMID: 25117568.
7: Poruba M, Kazdová L, Oliyarnyk O, Malinská H, Matusková Z, Tozzi di Angelo I, Skop V, Vecera R. Improvement bioavailability of silymarin ameliorates severe dyslipidemia associated with metabolic syndrome. Xenobiotica. 2015;45(9):751-6. doi: 10.3109/00498254.2015.1010633. Epub 2015 Jul 16. PubMed PMID: 26068528.
8: Razavi-Azarkhiavi K, Ali-Omrani M, Solgi R, Bagheri P, Haji-Noormohammadi M, Amani N, Sepand MR. Silymarin alleviates bleomycin-induced pulmonary toxicity and lipid peroxidation in mice. Pharm Biol. 2014 Oct;52(10):1267-71. doi: 10.3109/13880209.2014.889176. Epub 2014 Jul 15. PubMed PMID: 25026360.
9: Wang M, Xie T, Chang Z, Wang L, Xie X, Kou Y, Xu H, Gao X. A New Type of Liquid Silymarin Proliposome Containing Bile Salts: Its Preparation and Improved Hepatoprotective Effects. PLoS One. 2015 Dec 16;10(12):e0143625. doi: 10.1371/journal.pone.0143625. eCollection 2015. PubMed PMID: 26674103; PubMed Central PMCID: PMC4682635.
10: Aller R, Izaola O, Gómez S, Tafur C, González G, Berroa E, Mora N, González JM, de Luis DA. Effect of silymarin plus vitamin E in patients with non-alcoholic fatty liver disease. A randomized clinical pilot study. Eur Rev Med Pharmacol Sci. 2015 Aug;19(16):3118-24. PubMed PMID: 26367736.
11: Cheng KC, Asakawa A, Li YX, Chung HH, Amitani H, Ueki T, Cheng JT, Inui A. Silymarin induces insulin resistance through an increase of phosphatase and tensin homolog in Wistar rats. PLoS One. 2014 Jan 3;9(1):e84550. doi: 10.1371/journal.pone.0084550. eCollection 2014. PubMed PMID: 24404172; PubMed Central PMCID: PMC3880317.
12: Yamsani SK, Yamsani MR. Effect of silymarin pretreatment on the bioavailability of domperidone in healthy human volunteers. Drug Metabol Drug Interact. 2014;29(4):261-7. doi: 10.1515/dmdi-2014-0013. PubMed PMID: 25029082.
13: Evren E, Yurtcu E. In vitro effects on biofilm viability and antibacterial and antiadherent activities of silymarin. Folia Microbiol (Praha). 2015 Jul;60(4):351-6. doi: 10.1007/s12223-015-0399-6. Epub 2015 May 4. PubMed PMID: 25937395.
14: Mata-Santos HA, Dutra FF, Rocha CC, Lino FG, Xavier FR, Chinalia LA, Hossy BH, Castelo-Branco MT, Teodoro AJ, Paiva CN, dos Santos Pyrrho A. Silymarin reduces profibrogenic cytokines and reverses hepatic fibrosis in chronic murine schistosomiasis. Antimicrob Agents Chemother. 2014;58(4):2076-83. doi: 10.1128/AAC.01936-13. Epub 2014 Jan 21. PubMed PMID: 24449779; PubMed Central PMCID: PMC4023717.
15: Chang LW, Hou ML, Tsai TH. Silymarin in liposomes and ethosomes: pharmacokinetics and tissue distribution in free-moving rats by high-performance liquid chromatography-tandem mass spectrometry. J Agric Food Chem. 2014 Dec 3;62(48):11657-65. doi: 10.1021/jf504139g. Epub 2014 Nov 19. PubMed PMID: 25375210.
16: Hwang du H, Kim YI, Cho KH, Poudel BK, Choi JY, Kim DW, Shin YJ, Bae ON, Yousaf AM, Yong CS, Kim JO, Choi HG. A novel solid dispersion system for natural product-loaded medicine: silymarin-loaded solid dispersion with enhanced oral bioavailability and hepatoprotective activity. J Microencapsul. 2014;31(7):619-26. doi: 10.3109/02652048.2014.911375. Epub 2014 Apr 25. PubMed PMID: 24766208.
17: Shangguan M, Lu Y, Qi J, Han J, Tian Z, Xie Y, Hu F, Yuan H, Wu W. Binary lipids-based nanostructured lipid carriers for improved oral bioavailability of silymarin. J Biomater Appl. 2014 Feb;28(6):887-96. doi: 10.1177/0885328213485141. Epub 2013 Sep 5. PubMed PMID: 24008629.
18: Chen CH, Chang CC, Shih TH, Aljuffali IA, Yeh TS, Fang JY. Self-nanoemulsifying drug delivery systems ameliorate the oral delivery of silymarin in rats with Roux-en-Y gastric bypass surgery. Int J Nanomedicine. 2015 Mar 25;10:2403-16. doi: 10.2147/IJN.S79522. eCollection 2015. PubMed PMID: 25848259; PubMed Central PMCID: PMC4381630.
19: Wianowska D, Wiśniewski M. Simplified procedure of silymarin extraction from Silybum marianum L. Gaertner. J Chromatogr Sci. 2015 Feb;53(2):366-72. doi: 10.1093/chromsci/bmu049. Epub 2014 Jun 3. PubMed PMID: 24895445.
20: Snima KS, Arunkumar P, Jayakumar R, Lakshmanan VK. Silymarin encapsulated poly(D,L-lactic-co-glycolic acid) nanoparticles: a prospective candidate for prostate cancer therapy. J Biomed Nanotechnol. 2014 Apr;10(4):559-70. PubMed PMID: 24734508.

Explore Compound Types